molecular formula C14H21ClN2 B11800351 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

Cat. No.: B11800351
M. Wt: 252.78 g/mol
InChI Key: PHCFOUXQJCTJOS-UHFFFAOYSA-N
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Description

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a butylpyrrolidinyl group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-butylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpyrrolidin-2-yl)pyridine: A structurally similar compound with a methyl group instead of a butyl group.

    3-(1-Butylpyrrolidin-2-yl)pyridine: Lacks the chlorine and methyl substituents present in 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine.

Uniqueness

This compound is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

3-(1-butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine

InChI

InChI=1S/C14H21ClN2/c1-3-4-9-17-10-5-6-13(17)12-7-8-14(15)16-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3

InChI Key

PHCFOUXQJCTJOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(N=C(C=C2)Cl)C

Origin of Product

United States

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